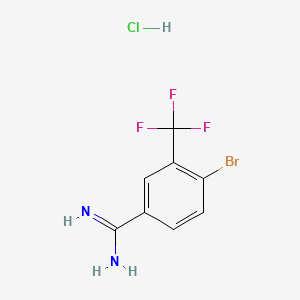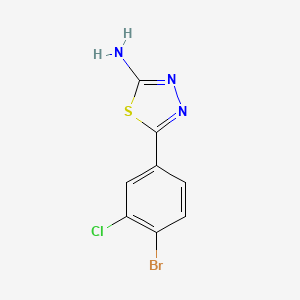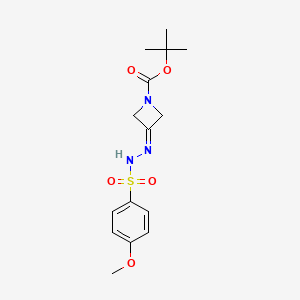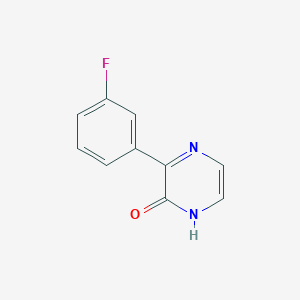![molecular formula C11H9F3N2O2 B13701082 2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13701082.png)
2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an imidazole ring substituted with a methanol group. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol typically involves the formation of the imidazole ring followed by the introduction of the trifluoromethoxy and methanol substituents. One common method for synthesizing imidazoles is the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps, including proto-demetallation, tautomerization, and dehydrative cyclization, to yield the desired imidazole product .
Industrial Production Methods
Industrial production of imidazoles often involves multicomponent reactions, where various starting materials such as aldehydes, benzil, and ammonium acetate are combined in the presence of a catalyst. Microwave-assisted synthesis has been reported to be highly efficient for producing 2,4,5-trisubstituted imidazoles, with excellent yields and the ability to recover and reuse the catalyst .
化学反応の分析
Types of Reactions
2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include:
- Oxidation: 2-[3-(Trifluoromethoxy)phenyl]imidazole-5-carboxylic acid
- Reduction: 2-[3-(Trifluoromethoxy)phenyl]dihydroimidazole-5-methanol
- Substitution: 2-[3-(Aminomethoxy)phenyl]imidazole-5-methanol
科学的研究の応用
2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
作用機序
The mechanism of action of 2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the imidazole ring can interact with various enzymes and receptors, modulating their activity. The methanol group can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex .
類似化合物との比較
Similar Compounds
- 2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol
- 2-[3-(Methoxy)phenyl]imidazole-5-methanol
- 2-[3-(Fluoromethoxy)phenyl]imidazole-5-methanol
Uniqueness
2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications, particularly in medicinal chemistry where increased membrane permeability and metabolic stability are desirable .
特性
分子式 |
C11H9F3N2O2 |
|---|---|
分子量 |
258.20 g/mol |
IUPAC名 |
[2-[3-(trifluoromethoxy)phenyl]-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H9F3N2O2/c12-11(13,14)18-9-3-1-2-7(4-9)10-15-5-8(6-17)16-10/h1-5,17H,6H2,(H,15,16) |
InChIキー |
DUHQXDBJMGVIFE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-[1-(4-Chlorophenyl)ethylidene]hydrazino]-6-phenylpyridazine](/img/structure/B13701016.png)
![Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13701024.png)
![4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13701031.png)



![1-[2-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B13701044.png)





